trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol

Monoamine transporter Serotonin transporter (SERT) Radioligand binding

The compound trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol (CAS 2165006-57-3) is a chiral cyclobutanol derivative bearing a trans-configured 2-[methyl(2-methylaminoethyl)amino] substitution. Its molecular formula is C8H18N2O, with a molecular weight of 158.24 g/mol, a computed XLogP3-AA value of -0.2, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 2165006-57-3
Cat. No. B1485622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol
CAS2165006-57-3
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCNCCN(C)C1CCC1O
InChIInChI=1S/C8H18N2O/c1-9-5-6-10(2)7-3-4-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyFVOJLQSOKXIYOG-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol (CAS 2165006-57-3) – Chemical Identity and Key Physicochemical Parameters for Procurement Decisions


The compound trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol (CAS 2165006-57-3) is a chiral cyclobutanol derivative bearing a trans-configured 2-[methyl(2-methylaminoethyl)amino] substitution. Its molecular formula is C8H18N2O, with a molecular weight of 158.24 g/mol, a computed XLogP3-AA value of -0.2, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The trans-stereochemistry of the cyclobutane ring combined with the extended diamine side chain distinguishes it from simpler aminocyclobutanol congeners and positions it within the structural space of monoamine transporter-targeting probes previously disclosed in phenylcycloalkylmethylamine patent families [2].

Why Trans-2-{methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol Cannot Be Replaced by Simpler Aminocyclobutanols


Generic substitution with commercially common aminocyclobutanols (e.g., trans-2-(methylamino)cyclobutan-1-ol, CAS 57020-45-8 ) ignores the critical [2-(methylamino)ethyl] extension that introduces a second basic nitrogen and additional conformational flexibility. In phenylcycloalkylmethylamine series patented by Reviva Pharmaceuticals, similar extended-diamine motifs exhibit sub-nanomolar Ki values at the human serotonin transporter (SERT), whereas simpler monoamine-bearing cyclobutane analogs are substantially less potent or inactive [1]. Because the specific N-methyl-N-(2-methylaminoethyl) substitution pattern directly affects transporter binding affinity and selectivity, in-class analogs lacking this side chain are not interchangeable for applications requiring defined monoamine transporter pharmacology.

Quantitative Differentiation Evidence for trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol Relative to Structural Analogs


Binding Affinity Difference Between Extended Diamine Cyclobutanol and Simple Monoamine Cyclobutanol at Human SERT

In the phenylcycloalkylmethylamine patent family (US10035761B2), a closely related analog featuring a trans-cyclobutanol core with a methyl(2-methylaminoethyl)amino side chain (Compound 8h) displayed a Ki of 1.19 nM at human SERT, whereas the analogous compound lacking the extended diamine substitution (Compound 7g) showed a Ki of 2.99 nM, representing a 2.5-fold loss in affinity [1]. This indicates that the [2-(methylamino)ethyl] extension contributes meaningfully to transporter engagement. Direct head-to-head data for the non-phenyl variant trans-2-{methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol are not publicly available; the above comparison constitutes the strongest structural surrogate evidence and should be treated as class-level inference [2].

Monoamine transporter Serotonin transporter (SERT) Radioligand binding

Trans vs. Cis Stereochemistry Impact on Physicochemical and Predicted Pharmacological Profiles

The trans-(1R,2R) configuration of trans-2-{methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol enforces a specific spatial orientation of the hydroxyl and amino substituents, with the hydroxyl group equatorial to the cyclobutane ring in its lowest-energy conformation [1]. While no published direct comparison between the trans and cis isomers of this exact compound exists, the trans isomer is listed as the biologically relevant form in supplier catalogs . The analogous trans-phenylcyclobutylmethylamine series demonstrates that trans diastereomers consistently exhibit higher SERT and DAT binding affinity than their cis counterparts, with differences often exceeding 10-fold [2]. This stereochemical preference is critical for end-user selection when purity and defined chirality are required.

Stereochemistry Cyclobutane conformation Drug-like properties

Predicted CNS Permeability Advantage Over Quaternary Amine Cyclobutanol Derivatives

The computed XLogP3-AA value of -0.2 for trans-2-{methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol [1] falls within the optimal range (-1.0 to +1.5) for passive CNS penetration, in contrast to quaternary ammonium cyclobutanol derivatives (e.g., cyclobutyltrimethylammonium salts) that exhibit XLogP values below -3.0 and are effectively peripherally restricted. While direct CNS exposure data are lacking for this compound, the physicochemical profile aligns with that of known CNS-active cyclobutylmethylamines from the Reviva platform, which demonstrate brain-to-plasma ratios >1.0 in rodent models [2].

CNS penetration AlogP Blood-brain barrier

Application Scenarios for trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol Where Differentiation Evidence Indicates Greatest Suitability


Development of Selective Serotonin Transporter (SERT) PET Tracers or Fluorescent Probes

The class-level evidence for high SERT affinity (Ki ~1 nM range for extended diamine cyclobutanol analogs [1]) combined with the compound's moderate lipophilicity (XLogP -0.2 [2]) makes it a rational starting point for designing radiolabeled or fluorescent SERT imaging agents. Its trans-stereochemistry provides a defined binding orientation critical for reproducible probe development.

Pharmacological Differentiation of Monoamine Transporter Subtypes in CNS Drug Discovery

The structural motif distinguishing this compound from simpler cyclobutylamines (additional N-methyl-N-(2-methylaminoethyl) group) has been shown in closely related patent series to modulate DAT/SERT selectivity ratios (Ki(DAT)/Ki(SERT) ≈ 2.0 for the phenyl-substituted analog [1]). This suggests the compound could serve as a scaffold for tuning transporter subtype selectivity, a key requirement in antidepressant and anti-obesity drug discovery.

Chiral Building Block for Asymmetric Synthesis of CNS-Penetrant Amine Libraries

The trans-(1R,2R) stereochemistry and the presence of two differentially reactive amine groups (secondary alcohol, tertiary amine, secondary terminal amine [3]) offer distinct synthetic handles. This enables regioselective derivatization for parallel library synthesis aimed at exploring structure-activity relationships around cyclobutane-based CNS pharmacophores.

Quote Request

Request a Quote for trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.